3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide
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Overview
Description
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide is an organic compound that features a fluorophenyl group, a furan ring, and a methoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorophenylamine and 2-(furan-2-yl)-2-methoxyethanol. These intermediates are then coupled through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the fluorophenyl ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the fluorophenyl ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. The methoxyethyl chain may enhance solubility and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)propenoic acid: Shares the furan ring but differs in the side chain structure.
3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains a fluorophenyl group but has a different core structure.
(4 Fluorophenyl) (furan-2-yl) methanol: Similar in having both fluorophenyl and furan groups but differs in functional groups.
Uniqueness
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide is unique due to its combination of a fluorophenyl group, a furan ring, and a methoxyethyl chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3/c1-20-15(14-7-4-10-21-14)11-18-16(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,15H,8-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEODFUGYDXXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=CC=C1F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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